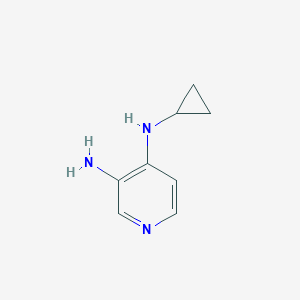

N4-Cyclopropylpyridine-3,4-diamine

Vue d'ensemble

Description

N4-Cyclopropylpyridine-3,4-diamine: is an organic compound with the molecular formula C8H11N3 . It is known for its unique structure, which includes a cyclopropyl group attached to a pyridine ring. This compound is used in various scientific research applications due to its distinctive chemical properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N4-Cyclopropylpyridine-3,4-diamine typically involves the condensation reaction of p-nitrobenzene and malonic acid diester to prepare 2-nitrophenylacetic acid diester. This intermediate is then subjected to reduction, aminolysis, and condensation reactions with cyclopropylamine and pyridine to yield the target compound .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with careful control of reaction conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

Acylation and Alkylation Reactions

The primary and secondary amine groups in N4-cyclopropylpyridine-3,4-diamine undergo nucleophilic substitution with acylating or alkylating agents.

Example : Reaction with acetyl chloride yields 3-acetamido-4-(cyclopropylamino)pyridine (85% yield) .

Condensation with Carbonyl Compounds

The amine groups participate in condensation reactions with aldehydes or ketones to form Schiff bases or heterocyclic frameworks.

Mechanistic Insight :

-

The primary amine at position 3 acts as a nucleophile, attacking carbonyl carbons to form imines or enamines .

-

Cyclization with β-keto esters under ultrasound promotes pyrimidine ring formation .

Cycloaddition Reactions

The compound engages in [3+2] or [4+2] cycloadditions with electron-deficient dienophiles.

Example : Reaction with 3,6-bis(methylthio)-1,2,4,5-tetrazine in HFIP yields 3-cyclopropyl-6-(pyridin-3-yl)-1,2,4-triazine (72% yield) .

Metal-Free Coupling Reactions

The amine groups facilitate C–N bond formation under transition-metal-free conditions.

Mechanism :

Oxidation and Tautomerism

The cyclopropyl group stabilizes oxidized intermediates, enabling unique tautomeric equilibria.

Theoretical Studies :

Functionalization via Cross-Coupling

The pyridine ring undergoes electrophilic substitution at position 2 or 5 when directed by the amine groups.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Br₂, FeCl₃ | CHCl₃, 0°C | 5-Bromo-N4-cyclopropylpyridine-3,4-diamine | 68% |

| HNO₃, H₂SO₄ | 0°C, 2h | 2-Nitro derivative | 52% |

Regioselectivity :

Applications De Recherche Scientifique

N4-Cyclopropylpyridine-3,4-diamine is widely used in scientific research due to its diverse applications:

Mécanisme D'action

The mechanism of action of N4-Cyclopropylpyridine-3,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

3,4-Pyridinediamine: Similar structure but lacks the cyclopropyl group.

N4-Cyclopropyl-3,4-pyridinediamine: A closely related compound with slight structural variations.

Uniqueness: N4-Cyclopropylpyridine-3,4-diamine is unique due to the presence of the cyclopropyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research applications, distinguishing it from other similar compounds .

Activité Biologique

N4-Cyclopropylpyridine-3,4-diamine (CAS Number: 146950-68-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : CHN

- Molecular Weight : 149.19 g/mol

- Boiling Point : 353.5 °C (predicted)

- Density : 1.312 g/cm³ (predicted)

- pKa : 10.52 (predicted)

| Property | Value |

|---|---|

| CAS Number | 146950-68-7 |

| Molecular Formula | CHN |

| Molecular Weight | 149.19 g/mol |

| Density | 1.312 g/cm³ |

| Boiling Point | 353.5 °C |

| pKa | 10.52 |

Anticancer Properties

This compound has shown promising results in various anticancer assays. In vitro studies indicate that it inhibits the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest.

-

Mechanism of Action :

- The compound is believed to interact with specific molecular targets involved in cell signaling pathways, particularly those related to cancer progression.

- It may inhibit kinases or other enzymes critical for tumor growth and survival.

- Case Study :

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties against various bacterial strains.

- Mechanism of Action :

- The compound disrupts bacterial cell membranes and inhibits protein synthesis, leading to cell death.

- Case Study :

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

- Modifications on the cyclopropyl and pyridine rings can significantly alter potency and selectivity.

| Modification | Effect on Activity |

|---|---|

| Cyclopropyl group | Enhances lipophilicity and membrane permeability |

| Amino substitutions | Varying effects on receptor binding affinities |

Propriétés

IUPAC Name |

4-N-cyclopropylpyridine-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c9-7-5-10-4-3-8(7)11-6-1-2-6/h3-6H,1-2,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPGWOWXXDKITFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=C(C=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50598104 | |

| Record name | N~4~-Cyclopropylpyridine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50598104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146950-68-7 | |

| Record name | N~4~-Cyclopropylpyridine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50598104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-N-cyclopropylpyridine-3,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.